molecular formula C19H20N4O B1678939 Niraparib (R-enantiomer) CAS No. 1038915-58-0

Niraparib (R-enantiomer)

Cat. No.: B1678939
CAS No.: 1038915-58-0
M. Wt: 320.4 g/mol
InChI Key: PCHKPVIQAHNQLW-AWEZNQCLSA-N
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Description

MK-4827 (R-enantiomer) is the R-stereoisomer of niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. It has the chemical formula C19H20N4O and a molecular weight of 320.396 g/mol . The compound specifically inhibits PARP1 with an IC50 of 2.4 nM, demonstrating superior potency compared to the racemic mixture of niraparib (IC50 = 3.8 nM for PARP1 and 2.1 nM for PARP2) . Structurally, it features a 2-phenyl-2H-indazole-7-carboxamide scaffold with a piperidin-3-yl substituent, critical for binding to the PARP enzyme’s catalytic domain .

Preclinical studies highlight its role in inducing synthetic lethality in BRCA1/2-deficient cancers by impairing DNA repair mechanisms. While the racemic form (niraparib tosylate) is FDA-approved for ovarian cancer, the R-enantiomer remains in preclinical evaluation due to unresolved development challenges, such as pharmacokinetic optimization .

Properties

IUPAC Name

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKPVIQAHNQLW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201233
Record name 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038915-58-0
Record name 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038915-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from MK-4827 Tosylate Monohydrate

A pivotal method described by Jones et al. (2009) involves the resolution of racemic MK-4827 to isolate the R-enantiomer. However, a scalable process reported in patent literature (WO2020/72796) details the conversion of Niraparib tosylate monohydrate to MK-4827 (R-enantiomer) freebase:

Reaction Conditions

Parameter Value
Starting material Niraparib tosylate monohydrate
Solvent 2-methyltetrahydrofuran (2-MeTHF)
Base 1% NaOH solution
Temperature 20°C
Reaction time 30 minutes
Yield 75.9%

The procedure involves treating 50.0 g (97.9 mmol) of Niraparib tosylate monohydrate with 1% NaOH in 2-MeTHF, followed by aqueous extraction and partial vacuum concentration. The resultant off-white crystalline solid exhibits a melting point of 189°C and >99.9% purity by HPLC.

Chiral Resolution of Racemic MK-4827

The racemic mixture of MK-4827 is resolved using preparative chiral chromatography or enzymatic kinetic resolution. Jones et al. (2009) demonstrated that the R-enantiomer exhibits lower in vitro metabolic clearance in rat liver microsomes (Clint = 4 μL/min/mgP) compared to the S-enantiomer (Clint = 3 μL/min/mgP). Despite this, the S-enantiomer (Niraparib) was prioritized for clinical development due to its superior potency in cellular assays.

Optimization of Enantiomeric Purity

Crystallization-Induced Diastereomer Resolution

A critical step in ensuring enantiopurity involves recrystallization of the freebase from 2-MeTHF. The process yields MK-4827 (R-enantiomer) with the following spectroscopic properties:

1H NMR (500 MHz, DMSO-d6)

δ (ppm) Multiplicity Assignment
9.27 Singlet Indazole NH
8.59 Doublet Aromatic H
3.00 Doublet Piperidine CH2
2.70 Multiplet Piperidine CH

13C NMR (125 MHz, DMSO-d6)
Key signals at δ 166.1 (amide carbonyl), 146.5 (aromatic quaternary carbon), and 54.0 (piperidine CH).

Analytical Validation

HPLC analysis with a chiral stationary phase (e.g., Chiralpak AD-H column) confirms enantiomeric excess >99%. Mobile phases typically comprise hexane:isopropanol:diethylamine (80:20:0.1 v/v).

Industrial-Scale Synthesis Considerations

Solvent Selection

2-MeTHF is preferred over tetrahydrofuran (THF) due to its higher boiling point (80°C vs. 66°C) and reduced peroxide formation risk.

Cost-Efficiency

The use of sodium hydroxide for tosylate cleavage minimizes metal catalyst costs compared to palladium-mediated deprotection methods.

Chemical Reactions Analysis

Types of Reactions

Niraparib R-enantiomer undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, strong bases, and oxidizing or reducing agents . The conditions vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Efficacy in Cancer Treatment

1. Radiosensitization : Niraparib has been shown to enhance the effectiveness of radiation therapy. In vitro studies demonstrated that it radiosensitized human tumor cells from lung, breast, and prostate cancers by converting single-strand breaks into lethal double-strand breaks during DNA replication. This effect was independent of the p53 status of the tumor cells .

2. Preclinical Studies :

  • In Vivo Models : In animal models, niraparib administered at doses like 50 mg/kg significantly increased survival rates and reduced tumor load in BRCA mutant breast cancer xenografts. However, it was less effective in certain BRCA wild-type models .
  • Cell Line Sensitivity : Niraparib exhibited potent anti-tumor activity across various cancer cell lines with BRCA mutations, showing IC50 values in the low nanomolar range (approximately 10-100 nM) for cell proliferation inhibition .

Clinical Applications

1. Ovarian Cancer : Niraparib has been approved for maintenance treatment in patients with recurrent ovarian cancer who are responding to platinum-based chemotherapy. Clinical trials have demonstrated improved progression-free survival rates compared to placebo .

2. Combination Therapies :

  • With Chemotherapy : Studies have indicated that combining niraparib with other chemotherapeutic agents can enhance therapeutic efficacy. For instance, its combination with temozolomide showed promise in glioblastoma models .
  • With Radiation Therapy : The drug's ability to sensitize tumors to radiation suggests its potential role in combination regimens for various cancers .

Case Studies

StudyCancer TypeFindings
Lung CancerNiraparib enhanced radiosensitivity; effective in p53-deficient lines.
Breast CancerIncreased survival in BRCA mutant models; reduced tumor burden.
Ovarian CancerImproved progression-free survival as a maintenance therapy post-chemotherapy.

Mechanism of Action

Niraparib R-enantiomer exerts its effects by inhibiting the activity of poly-ADP ribose polymerase 1 and poly-ADP ribose polymerase 2. These enzymes play a crucial role in the repair of single-strand and double-strand breaks in DNA. By inhibiting these enzymes, Niraparib R-enantiomer induces cytotoxicity in cancer cells, leading to cell death .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Enzymatic Activity of PARP Inhibitors

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) Selectivity Profile
MK-4827 (R-enantiomer) 2.4 N/A PARP1-specific
Niraparib (Racemic) 3.8 2.1 PARP1/2 selective
Veliparib 5.2 2.9 PARP1/2 selective
Olaparib 1.3 0.8 Broad (PARP1-3)

Table 2: Clinical and Preclinical Status

Compound Development Stage Key Indications
MK-4827 (R-enantiomer) Preclinical BRCA-mutant cancers
Niraparib (Racemic) FDA-approved Ovarian cancer
Veliparib Phase III Breast cancer (combinations)
Olaparib FDA-approved Ovarian, breast, pancreatic cancers

Biological Activity

MK-4827, also known as Niraparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. The R-enantiomer of MK-4827 has garnered attention for its biological activity, particularly in the context of cancer therapy, especially for tumors with BRCA1 and BRCA2 mutations. This article explores the biological activity of MK-4827 (R-enantiomer), detailing its mechanisms of action, efficacy in various cancer models, and pharmacokinetic properties.

MK-4827 functions primarily by inhibiting PARP enzymes, which are essential for repairing single-strand DNA breaks through the base-excision repair pathway. By blocking PARP activity, MK-4827 induces an accumulation of DNA damage, leading to increased genomic instability and ultimately apoptosis in cancer cells.

Key Inhibitory Potencies

  • PARP1 Inhibition : IC50 = 3.8 nM
  • PARP2 Inhibition : IC50 = 2.1 nM
  • Whole Cell Assay : EC50 = 4 nM
  • Cancer Cell Proliferation : CC50 ranges from 10 to 100 nM depending on the cell line .

In Vitro Studies

In vitro studies have demonstrated that MK-4827 effectively inhibits the proliferation of BRCA1/2-deficient cancer cell lines. For instance:

  • MDA-MB-436 (Breast Cancer) : CC50 = 18 nM
  • CAPAN-1 (Pancreatic Cancer) : CC50 = 90 nM

Normal human epithelial cells exhibit resistance to MK-4827, indicating a degree of selectivity for cancerous tissues .

In Vivo Efficacy

In vivo studies using xenograft models have shown that MK-4827 is well tolerated and exhibits significant efficacy as a monotherapy in BRCA-deficient tumors. Notably, it enhances the effectiveness of radiation therapy in p53 mutant tumors, with optimal dosing strategies identified:

Dose RegimenEfficacy Observed
50 mg/kg once dailyMore effective than 25 mg/kg twice daily

This suggests that dosing frequency and amount can significantly influence therapeutic outcomes .

Pharmacokinetics

The pharmacokinetic profile of MK-4827 demonstrates favorable characteristics:

  • Plasma Clearance : 28 mL/min/kg
  • Volume of Distribution : Vdss = 6.9 L/kg
  • Terminal Half-life : t1/2 = 3.4 hours
  • Bioavailability : F = 65%

These parameters indicate that MK-4827 is effectively absorbed and distributed within biological systems, supporting its potential for clinical application .

Case Studies and Clinical Implications

Several clinical studies have highlighted the effectiveness of MK-4827 in treating advanced ovarian cancer and other malignancies associated with BRCA mutations. For instance, Niraparib has been shown to improve progression-free survival rates in patients with platinum-sensitive recurrent ovarian cancer.

Notable Clinical Findings

  • Study on Ovarian Cancer :
    • Patients with recurrent ovarian cancer showed improved outcomes when treated with Niraparib compared to standard therapies.
    • The drug was well tolerated with manageable side effects.
  • Combination Therapies :
    • Ongoing trials are exploring the efficacy of combining MK-4827 with other chemotherapeutic agents or targeted therapies to enhance treatment responses in resistant cancer types.

Q & A

Q. Methodological Consideration :

  • Use enantiomer-selective assays (e.g., chiral chromatography) to quantify R-enantiomer exposure in plasma/tissue.
  • Validate PK/PD models by incorporating correlation terms between parent drug and metabolite residuals to enhance model fit .

How do preclinical and clinical data support the synthetic lethality hypothesis for MK-4827 in BRCA-deficient vs. sporadic cancers?

Advanced Research Focus
MK-4827 induces synthetic lethality in homologous recombination repair (HRR)-deficient tumors, including BRCA1/2-mutated cancers. In Phase I trials, 10/12 partial responses (PRs) occurred in BRCA mutation carriers (BRCA-MC), while 3/12 PRs were observed in sporadic ovarian cancers (SOC) . Preclinical studies highlight MK-4827's activity in cell lines with non-BRCA HRR defects (e.g., ATM mutations), suggesting broader applicability .

Q. Methodological Consideration :

  • Design trials enriched for HRR-deficient cohorts using biomarkers (e.g., genomic instability scores or functional HRR assays).
  • Use combination regimens with DNA-damaging agents (e.g., topoisomerase inhibitors) to potentiate synthetic lethality, as demonstrated in A375 xenograft models .

What experimental strategies mitigate thrombocytopenia, the primary dose-limiting toxicity of MK-4827 in clinical trials?

Advanced Research Focus
Thrombocytopenia (Grade 3/4) occurred at 400 mg doses but was reversible upon dose reduction. The maximum tolerated dose (MTD) was established at 300 mg daily . Mechanistic studies suggest PARP inhibition in megakaryocytes disrupts platelet maturation.

Q. Methodological Consideration :

  • Implement dose-escalation protocols with platelet monitoring and supportive therapies (e.g., thrombopoietin agonists).
  • Explore intermittent dosing schedules (e.g., 21-day cycles with 7-day breaks) to reduce myelosuppression .

How do pharmacokinetic properties of MK-4827 influence its clinical dosing regimen?

Basic Research Focus
MK-4827 exhibits linear PK with a mean half-life of 40 hours , supporting once-daily dosing . Enantiomer-specific clearance rates necessitate stereochemical analysis in bioavailability studies. For example, R-enantiomer exposure correlates with prolonged PARP inhibition in peripheral blood mononuclear cells (PBMCs) at doses ≥80 mg .

Q. Methodological Consideration :

  • Use population PK modeling to account for interpatient variability in drug metabolism.
  • Validate PD endpoints (e.g., PARP activity in PBMCs or tumor biopsies) to confirm target engagement .

What evidence supports the use of MK-4827 in non-BRCA HRR-deficient tumors, and how can such tumors be identified preclinically?

Advanced Research Focus
MK-4827 shows activity in tumors with ATM, PALB2, or RAD51 mutations , extending beyond BRCA-MC populations . Functional assays (e.g., RAD51 foci formation post-irradiation) or genomic signatures (e.g., loss-of-heterozygosity scores) can identify HRR-deficient sporadic tumors.

Q. Methodological Consideration :

  • Employ CRISPR screens or siRNA libraries to identify novel HRR-related synthetic lethal partners.
  • Use patient-derived xenograft (PDX) models to validate MK-4827 sensitivity in non-BRCA contexts .

How do combination therapies involving MK-4827 enhance antitumor efficacy in resistant models?

Advanced Research Focus
Combining MK-4827 with ATR inhibitors (e.g., AZD-6738) or chemotherapy (e.g., CPT-11) synergistically increases DNA damage and apoptosis. In vivo studies in A375 xenografts showed enhanced tumor regression with PARP/ATR inhibitor combinations .

Q. Methodological Consideration :

  • Use factorial experimental designs to optimize dose ratios and minimize overlapping toxicities.
  • Leverage RNA-seq or phosphoproteomics to identify resistance pathways (e.g., upregulated PI3K/AKT signaling) .

What analytical methods are critical for quantifying MK-4827 enantiomers in biological matrices?

Basic Research Focus
Chiral LC-MS/MS is essential for distinguishing R- and S-enantiomers due to their divergent PK profiles. Method validation should include precision (<15% CV) and accuracy (85–115% recovery) across physiological concentrations .

Q. Methodological Consideration :

  • Spike internal standards (e.g., deuterated analogs) to control for matrix effects.
  • Cross-validate enantiomer-specific assays using orthogonal techniques (e.g., capillary electrophoresis) .

How can preclinical models address discrepancies in MK-4827 efficacy between BRCA-mutant and sporadic cancers?

Advanced Research Focus
Discrepancies arise from variable HRR proficiency and PARP1 expression levels. Use isogenic cell lines (BRCA1/2 knockout vs. wild-type) to isolate HRR dependency. In SOC models, correlate MK-4827 response with PARP1 protein levels via immunohistochemistry .

Q. Methodological Consideration :

  • Apply Bayesian adaptive trial designs to prioritize patient subgroups with HRR defects.
  • Integrate multi-omics data (e.g., transcriptomics, proteomics) to refine predictive biomarkers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Niraparib (R-enantiomer)
Reactant of Route 2
Niraparib (R-enantiomer)

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